molecular formula C14H20O B14481823 2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol CAS No. 66362-94-5

2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol

Cat. No.: B14481823
CAS No.: 66362-94-5
M. Wt: 204.31 g/mol
InChI Key: HVMJYQQXGGDCCQ-UHFFFAOYSA-N
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Description

2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is a complex organic compound with the molecular formula C15H24O. It belongs to the class of naphthalenemethanol derivatives and is characterized by its unique structure, which includes an ethynyl group and multiple methyl groups attached to an octahydronaphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method involves the alkylation of a naphthalene derivative followed by hydrogenation and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and strong bases like sodium hydride (NaH) for deprotonation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst can convert the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C or other hydrogenation catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Ethyl derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenemethanol: A structurally related compound with similar chemical properties.

    γ-Eudesmol: Another naphthalenemethanol derivative with different functional groups.

    Rosifoliol: A stereoisomer with distinct biological activities.

Uniqueness

2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is unique due to its ethynyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The presence of multiple methyl groups also contributes to its unique chemical and physical properties.

Properties

CAS No.

66362-94-5

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-ethynyl-4a,8-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-ol

InChI

InChI=1S/C14H20O/c1-4-14(15)9-8-13(3)7-5-6-11(2)12(13)10-14/h1,10-11,15H,5-9H2,2-3H3

InChI Key

HVMJYQQXGGDCCQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1=CC(CC2)(C#C)O)C

Origin of Product

United States

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